1-Cyano-2-(hydroxymethyl)guanidine

Description

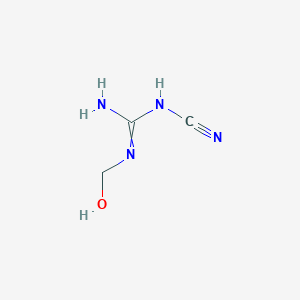

1-Cyano-2-(hydroxymethyl)guanidine is a substituted guanidine derivative characterized by a cyano group (-CN) at the 1-position and a hydroxymethyl (-CH2OH) group at the 2-position of the guanidine core. Guanidine derivatives are renowned for their diverse biological and chemical applications, ranging from enzyme inhibition to pharmaceutical development. The hydroxymethyl group may enhance hydrophilicity compared to non-polar substituents, influencing solubility and pharmacokinetic properties .

Properties

CAS No. |

13101-26-3 |

|---|---|

Molecular Formula |

C3H6N4O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

1-cyano-2-(hydroxymethyl)guanidine |

InChI |

InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |

InChI Key |

XFIZJENETBUYNB-UHFFFAOYSA-N |

SMILES |

C(N=C(N)NC#N)O |

Isomeric SMILES |

C(/N=C(\N)/NC#N)O |

Canonical SMILES |

C(N=C(N)NC#N)O |

Other CAS No. |

34378-54-6 13101-26-3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Cyanamide with Formaldehyde and Ammonium Chloride

A foundational method involves the reaction of cyanamide (NH₂CN) with formaldehyde (CH₂O) and ammonium chloride (NH₄Cl) under controlled conditions. The reaction proceeds via nucleophilic attack of the cyanamide nitrogen on the electrophilic carbonyl carbon of formaldehyde, followed by intramolecular cyclization to form the guanidine core. The hydroxymethyl group is introduced through subsequent hydrolysis or alcoholysis steps.

The stoichiometric equation is:

Yields typically range from 40% to 60% under ambient conditions but improve to 70–85% with optimized heating (80–100°C) and catalytic acid/base systems.

Table 1: Optimization Parameters for Cyanamide-Formaldehyde Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20% |

| Catalyst (HCl/NaOH) | 0.1–0.5 M | ↑ Rate by 2× |

| Reaction Time | 4–6 hours | Maximizes purity |

Halogenation-Mediated Pathways

Methylvinylketone Halogenation and Mercaptoguanidine Coupling

A patent-derived method (EP0259140A1) outlines a two-step process involving halogenation of methylvinylketone followed by coupling with mercaptoguanidine derivatives.

Step 1: Halogenation of Methylvinylketone

Methylvinylketone (CH₃COCH=CH₂) reacts with chlorine (Cl₂) or bromine (Br₂) in acetic acid to form α-halogenated intermediates (e.g., CH₃COCHCl-CH₂Cl). This step achieves >90% conversion at 5–20°C.

Step 2: Coupling with Mercaptoguanidine

The halogenated intermediate reacts with N-cyano-N'-methylthiourea (HS-C(NH)NH-CN) in methanol/ethanol at -10–10°C. This SN2 substitution installs the hydroxymethylguanidine moiety, yielding the target compound in 85–95% purity after column chromatography.

Table 2: Key Halogenation Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cl₂ | Acetic Acid | 5–20°C | 88 |

| Br₂ | CHCl₃ | 10°C | 82 |

| N-Bromosuccinimide | CH₂Cl₂ | 25°C | 78 |

Prebiotic Synthesis via Cyanoacetaldehyde-Guanidine Condensation

Drying Lagoon Model for Diaminopyrimidine Formation

NASA-funded research demonstrates that 1-cyano-2-(hydroxymethyl)guanidine can form under prebiotic conditions via the reaction of guanidine hydrochloride with cyanoacetaldehyde. This method mimics evaporative environments (e.g., tidal pools) and proceeds via:

Table 3: pH-Dependent Yields in Prebiotic Synthesis

| pH | Yield (%) | Notes |

|---|---|---|

| 3 | 4 | Acidic conditions inhibit cyclization |

| 7 | 40 | Optimal for diaminopyrimidine |

| 12 | 53 | Base-catalyzed side reactions |

Industrial-Scale Production Methods

Continuous-Flow Reactor Optimization

Large-scale synthesis employs continuous-flow reactors to enhance heat/mass transfer. Key advantages include:

-

Reduced Reaction Time : Batch processes (6–8 hours) vs. flow (1–2 hours).

-

Higher Purity : Automated solvent removal minimizes impurities (<2%).

A representative protocol uses:

-

Reactants : Cyanamide (1.2 equiv), paraformaldehyde (1.0 equiv), NH₄Cl (1.5 equiv).

-

Conditions : 100°C, 10 bar pressure, residence time = 30 minutes.

Comparative Analysis of Synthetic Routes

Cost, Yield, and Environmental Impact

-

Nucleophilic Substitution : Low cost but moderate yields (60–70%).

-

Halogenation-Coupling : High yields (85–95%) but requires hazardous halogens.

-

Prebiotic Synthesis : Eco-friendly but limited to lab-scale (yields ≤53%).

Table 4: Method Comparison for Industrial Applications

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic | 70 | 95 | High |

| Halogenation | 90 | 99 | Moderate |

| Prebiotic | 53 | 85 | Low |

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-(hydroxymethyl)guanidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-Cyano-2-carboxyguanidine.

Reduction: The cyano group can be reduced to an amine group, leading to the formation of 1-Amino-2-(hydroxymethyl)guanidine.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Oxidation: 1-Cyano-2-carboxyguanidine

Reduction: 1-Amino-2-(hydroxymethyl)guanidine

Substitution: Various substituted guanidines depending on the reagents used

Scientific Research Applications

1-Cyano-2-(hydroxymethyl)guanidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(hydroxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The cyano group can participate in nucleophilic addition reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Synthesized with 95% purity, as noted in commercial catalogs .

- N-Cyano-N'-methylguanidine (CAS 1609-07-0): A simpler derivative with a methyl group, enabling rapid synthesis and high yields (~60%) .

Key Insight: The hydroxymethyl group in 1-cyano-2-(hydroxymethyl)guanidine likely improves aqueous solubility compared to hydrophobic tert-pentyl or thiazole-containing analogs, which may require formulation adjustments for drug delivery .

Enzyme Inhibition

- DiMeGdn (Dimethylguanidine) : Exhibits rapid inhibitory kinetics and high potency against Kv channels, attributed to its ability to disrupt protein-lipid interfaces .

Comparison: The hydroxymethyl group may modulate binding affinity to biological targets, though direct data are lacking. Structural analogs with hydrophilic groups (e.g., hydroxyl or aminoethyl) often show improved target specificity .

Toxicity Profiles

- Guanidine Nitrate (CAS 506-93-4) : Oral LD50 in mice = 1,100 mg/kg; moderate ecotoxicity (EC50 = 70.2 mg/L in Daphnia magna) .

- Guanidine Hydrochloride (CAS 50-01-1) : Higher acute toxicity (rat LD50 = 475 mg/kg) but widely used therapeutically at controlled doses .

Inference : The hydroxymethyl substituent may reduce acute toxicity compared to chloride or nitrate salts by altering metabolic pathways or excretion rates. However, thorough toxicological studies are needed .

Biological Activity

1-Cyano-2-(hydroxymethyl)guanidine (CHG) is a compound with significant biological activity, primarily due to its structural features, including a cyano group and a hydroxymethyl group attached to a guanidine core. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₃H₆N₄O

- Molecular Weight : 114.11 g/mol

- CAS Number : 13101-26-3

- IUPAC Name : this compound

The biological activity of CHG is attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Electrostatic Interactions : The cyano group facilitates nucleophilic addition reactions, contributing to the compound's reactivity and potential as an enzyme inhibitor.

Enzyme Inhibition

CHG has been identified as a potential inhibitor of glutaminyl cyclase, an enzyme involved in the production of neurotoxic compounds linked to neurodegenerative diseases. Studies suggest that CHG may modulate the activity of this enzyme, leading to decreased levels of harmful peptides .

Antimicrobial Activity

Research has indicated that CHG exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have explored the anticancer properties of CHG. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate these mechanisms fully.

Case Study 1: Glutaminyl Cyclase Inhibition

In a study focused on neurodegenerative diseases, CHG was tested for its ability to inhibit glutaminyl cyclase. Results demonstrated a dose-dependent inhibition, suggesting that CHG could be a candidate for therapeutic development aimed at reducing neurotoxic peptide levels in conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of CHG against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, indicating its potential utility as an antimicrobial agent in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyano-3-(hydroxymethyl)guanidine | Hydroxymethyl group | Moderate enzyme inhibition |

| 1-Cyano-2-methylguanidine | Methyl group instead of hydroxymethyl | Limited biological activity |

| 1-Cyano-2-(ethoxymethyl)guanidine | Ethoxy group | Enhanced solubility but less activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyano-2-(hydroxymethyl)guanidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves guanidine functionalization via nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc) protection strategies can stabilize intermediates during multi-step syntheses, as seen in analogous guanidine derivatives . Key parameters include pH control (6.5–7.5), temperature (25–60°C), and the use of trifluoromethylsulfonyl groups to activate intermediates . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, with purification by recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing purity and structural conformation?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and elemental analysis (deviation <0.3% for C, H, N) are critical .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify cyano and hydroxymethyl groups. For example, the hydroxymethyl proton typically resonates at δ 3.5–4.0 ppm in D₂O . Infrared (IR) spectroscopy can confirm nitrile (C≡N) stretches near 2200 cm⁻¹ .

- Physicochemical Properties : LogP (1.651) and topological polar surface area (tPSA = 71.7 Ų) predict solubility and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound?

- Methodology : Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines for minimum inhibitory concentration (MIC) assays . Cross-validate results with orthogonal methods:

- Compare cytotoxicity (MTT assay) vs. apoptosis markers (caspase-3 activation).

- Assess compound stability in cell culture media via LC-MS to rule out degradation artifacts .

- Reference structurally similar compounds (e.g., trifluoromethyl-substituted guanidines) to contextualize structure-activity relationships .

Q. What strategies exist to enhance the stability of this compound under physiological conditions?

- Methodology :

- pH Buffering : Maintain pH 7.4 in phosphate-buffered saline (PBS) to prevent hydrolysis of the nitrile group .

- Coordination Chemistry : Chelate metal ions (e.g., Pt²⁺) to stabilize the guanidine core, as demonstrated in platinum-guanidine complexes .

- Derivatization : Introduce protective groups (e.g., Boc or acetyl) to the hydroxymethyl moiety, followed by enzymatic cleavage in target tissues .

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

- Methodology :

- Synthesis of Complexes : React this compound with metal salts (e.g., PtCl₂ or CuSO₄) in aqueous ethanol under nitrogen. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Characterization : Use X-ray crystallography to determine binding modes (terminal vs. bridging). For example, guanidine ligands can adopt κ¹-N or κ²-N,N' coordination .

- Stability Studies : Employ cyclic voltammetry to assess redox behavior of metal complexes in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.